molecular formula C5H8N2O3 B2778625 3-Methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 1314897-94-3

3-Methyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2778625
CAS No.: 1314897-94-3
M. Wt: 144.13
InChI Key: ZYYGFIXCFRITFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. This compound is a structural analog of naturally occurring (S)-pyroglutamic acid, a component found in peptide hormones such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) . It functions as both a precursor to and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, which is used to treat hypertension . Recent patent literature highlights the application of 2-oxoimidazolidine-4-carboxamide derivatives, which are closely related to this compound, as potent Nav1.8 (voltage-gated sodium channel) inhibitors for the potential treatment of pain . The compound's significance is further demonstrated by its incorporation into synthetic drug candidates investigated for a range of conditions, including cancer and hepatitis C . The chiral (S)-enantiomer of this compound has been thoroughly characterized, with single-crystal X-ray diffraction revealing a unique hydrogen-bonded helical structure in the solid state . This detailed structural information is valuable for researchers in crystal engineering and materials science. As a carboxylic acid-containing heterocycle, this compound is also of interest in the study of bioisosteres, a fundamental strategy in drug design aimed at improving the physicochemical properties of lead molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-2-oxoimidazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYGFIXCFRITFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314897-94-3
Record name 3-methyl-2-oxoimidazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) in the presence of aqueous sodium bicarbonate (NaHCO₃). The product is then purified through ion exchange and recrystallized from acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation for nucleophilic substitution, forming amides critical in drug synthesis.

Key Reactions:

  • Coupling with CDI (1,1'-Carbonyldiimidazole):
    Activation with CDI generates an imidazolide intermediate, which reacts with amines to form amides. This method avoids racemization, preserving stereochemical integrity .

    Example:
    Reaction with (2S)-2-amino-4-phenylbutyric acid ester under CDI activation yields 2-oxoimidazolidine-4-carboxamide derivatives with (S,S,S) configuration .

    Conditions:

    • Solvent: THF or ethyl acetate

    • Base: Potassium t-butoxide

    • Temperature: −50°C to room temperature

Table 1: Amide Formation Yields

Amine PartnerProductYield (%)Reference
(2S)-2-amino-4-phenylbutyric acid ester(S,S,S)-2-oxoimidazolidine-4-carboxamide70–85
[Bis(4-chlorophenyl)methyl]amineN-substituted carboxamide70

Condensation Reactions for Peptide Mimetics

The compound participates in peptide bond formation through its carboxylic acid group, facilitated by coupling agents.

Reaction Mechanism:

  • Activation: Carboxylic acid reacts with DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to form an active ester.

  • Nucleophilic Attack: Amines or amino acid esters attack the activated carbonyl, forming stable peptide bonds .

Example Synthesis:
Condensation with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in ethyl acetate yields angiotensin-converting enzyme (ACE) inhibitors .

Key Data:

  • Optical Purity: >98% enantiomeric excess (HPLC)

  • Reaction Time: 15–30 minutes

Deprotection and Functional Group Interconversion

The methyl group on the imidazolidine nitrogen influences reactivity and can be modified under controlled conditions.

Hydrolysis of Methyl Group:

  • Acid-Catalyzed Hydrolysis:
    Treatment with HCl in dichloromethane removes methyl protection, yielding imidazolidine intermediates for further functionalization .

    Conditions:

    • Solvent: Methylene dichloride

    • Reagent: HCl gas

    • Temperature: 15–20°C

Table 2: Deprotection Efficiency

SubstrateProductPurity (%)Reference
t-Butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate4(S)-2-oxoimidazolidine-4-carboxylic acid98.4

Ring-Opening and Cyclization Reactions

The imidazolidine ring undergoes ring-opening under basic or nucleophilic conditions, enabling access to linear intermediates.

Alkaline Ring-Opening:

  • Reagent: Aqueous NaHCO₃ or K₂CO₃

  • Outcome: Cleavage of the imidazolidine ring generates β-amino acid derivatives .

Example:
Reaction with phosgene in toluene/water opens the ring, forming linear intermediates that recrystallize in acetonitrile .

Yield: 70%

Stereoselective Modifications

The (S)-configuration at C4 is retained during reactions due to optimized stereochemical control.

Key Findings:

  • Inversion Avoidance: Use of non-racemizing reagents (e.g., CDI) preserves the (S)-configuration during amide formation .

  • Catalytic Hydrogenation: Palladium on carbon selectively reduces protecting groups without altering stereochemistry.

Solubility and Stability Considerations

  • Solubility: Poor in non-polar solvents (e.g., hexane); soluble in polar aprotic solvents (THF, DMF) .

  • Stability: Stable under anhydrous conditions but hydrolyzes in acidic/basic aqueous media .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antihypertensive Properties

Research indicates that derivatives of 2-oxoimidazolidine compounds exhibit potent antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). A notable study revealed that specific configurations of these compounds, particularly those with an (S, S, S) configuration, demonstrated enhanced ACE inhibitory activity. This suggests that 3-Methyl-2-oxoimidazolidine-4-carboxylic acid and its derivatives could be developed as effective antihypertensive agents .

1.2 Anticancer Activity

Recent investigations have highlighted the anticancer potential of imidazolidine derivatives. For instance, compounds related to this compound have been studied for their ability to inhibit various tyrosine kinases involved in cancer proliferation. In vitro studies have shown that these compounds can reduce cell proliferation and induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy .

Case Study:
A study evaluated a series of thiazolidinone derivatives, which are structurally similar to this compound, for their anticancer properties. The most potent compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, demonstrating significant promise for further development .

Synthetic Applications

2.1 Synthesis of Chiral Compounds

The synthesis of this compound plays a crucial role in producing optically active intermediates used in pharmaceuticals. The compound can be synthesized through various methods that ensure high stereoselectivity and yield. For example, reactions involving specific chiral precursors have been optimized to produce the desired (S) configuration efficiently .

Table 1: Synthetic Routes for this compound

MethodYield (%)StereoselectivityReference
Reaction with (S)-amino acids85High
Condensation with carboxylic acids90Moderate
Use of reactive esters95High

Neuropharmacological Applications

3.1 Neurotoxicity Studies

While primarily explored for its therapeutic potential, this compound has also been implicated in neurotoxic studies. Compounds derived from branched-chain amino acids can lead to the accumulation of neurotoxic metabolites such as 3-methyl-2-oxovaleric acid, which is associated with metabolic disorders like maple syrup urine disease (MSUD). Understanding these pathways is crucial for developing therapeutic strategies targeting neurological conditions .

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. The compound’s structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidine Derivatives

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
  • Structure : Differs in methyl substitution at position 1 instead of 3.
  • Properties : Exhibits a planar imidazolidine ring with intramolecular hydrogen bonding (N–H···O=C), confirmed by X-ray crystallography .
  • Applications : Used in angiotensin-converting enzyme (ACE) inhibitor studies due to its stereochemical similarity to bioactive peptides .
Compound Name Molecular Formula Substituents (Positions) Key Properties
3-Methyl-2-oxoimidazolidine-4-carboxylic acid C₅H₈N₂O₃ 3-CH₃, 2-O, 4-COOH Planar ring, pKa ~3.22, used in peptide synthesis
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid C₅H₈N₂O₃ 1-CH₃, 2-O, 4-COOH ACE inhibition activity, chiral center at C4
1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid
  • Structure : Contains benzyl groups at positions 1 and 3 and two carboxylic acids.
  • Properties : Increased lipophilicity due to benzyl groups; used in prodrug design .

Thiazolidine and Oxothiazolidine Analogs

(R)-2-Oxothiazolidine-4-carboxylic Acid
  • Structure : Replaces the imidazolidine ring with a thiazolidine ring (sulfur at position 1).
  • Properties : Higher solubility in polar solvents due to sulfur’s electronegativity. Acts as a glutathione precursor in antioxidant therapies .
Compound Name Molecular Formula Ring Type Key Properties
This compound C₅H₈N₂O₃ Imidazolidine pKa ~3.22, planar structure
(R)-2-Oxothiazolidine-4-carboxylic acid C₄H₅NO₃S Thiazolidine pKa ~1.8, sulfur enhances redox activity

Protected Derivatives

(4R)-3-Cbz-2-oxo-Imidazolidine-4-carboxylic Acid
  • Structure : Features a carbobenzyloxy (Cbz) protecting group at position 3.
  • Properties : Enhanced stability for solid-phase peptide synthesis; molar mass 264.23 g/mol .
Compound Name Molecular Formula Protective Group Applications
This compound C₅H₈N₂O₃ None Drug intermediate
(4R)-3-Cbz-2-oxo-Imidazolidine-4-carboxylic acid C₁₂H₁₂N₂O₅ Cbz at N3 Peptide synthesis, chiral building block

Isoxazole and Pyridine Hybrids

3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
  • Structure : Fused isoxazole-pyridine system with a thienyl group.
  • Properties : Extended conjugation increases UV absorption; used in optoelectronic materials .

Biological Activity

3-Methyl-2-oxoimidazolidine-4-carboxylic acid (also known as this compound or its structural analogs) is a compound of significant interest in biochemical and medicinal research. Its biological activity is primarily linked to its structural similarity to (S)-pyroglutamic acid, suggesting potential roles in various physiological processes, including peptide hormone regulation and enzyme interactions.

Overview of the Compound

This compound is recognized as a structural analog of (S)-pyroglutamic acid, which is a naturally occurring amino acid involved in several biological functions. The compound's chemical structure allows it to participate in biochemical pathways that are crucial for metabolic processes.

Target and Mode of Action

The compound may interact with similar biochemical pathways as (S)-pyroglutamic acid, particularly in the regulation of peptide hormones such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) . This interaction could influence hormonal signaling and metabolic regulation.

Pharmacokinetics

This compound serves as a precursor and metabolite of angiotensin-converting enzyme (ACE) inhibitors, such as imidapril, which are used in the treatment of hypertension . This pharmacological connection underscores the compound's relevance in cardiovascular health.

Biological Activity and Applications

The biological activity of this compound extends across several domains:

**1. Chemistry :

  • It acts as a precursor in the synthesis of complex organic molecules, facilitating various chemical reactions essential for drug development.

**2. Biology :

  • The compound is utilized in studying enzyme mechanisms and protein interactions, contributing to our understanding of metabolic pathways.

**3. Medicine :

  • Its role as a structural analog of naturally occurring amino acids positions it as a candidate for therapeutic applications, particularly concerning hypertension management through ACE inhibition .

**4. Industry :

  • The stability and reactivity of this compound make it suitable for pharmaceutical and agrochemical developments, enhancing its utility in various sectors .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study Focus Findings Reference
Enzyme InteractionDemonstrated involvement in enzyme mechanisms related to peptide hormone regulation.
Pharmacological RoleIdentified as a precursor to ACE inhibitors, suggesting potential therapeutic applications.
Structural StudiesX-ray crystallography revealed insights into molecular interactions and stability.

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Hypertension Management :
    • A study investigated the efficacy of ACE inhibitors derived from this compound in reducing blood pressure among patients with hypertension. Results indicated significant improvements in systolic and diastolic pressures compared to control groups.
  • Metabolic Disorders :
    • Research focused on the metabolic pathways involving this compound revealed its potential role in conditions like maple syrup urine disease (MSUD), where branched-chain amino acids accumulate due to enzymatic deficiencies .

Q & A

Q. What are the established synthetic routes for 3-Methyl-2-oxoimidazolidine-4-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves coupling reactions using reagents like EDCI and HOBt in dichloromethane, followed by Boc deprotection with TFA. Reaction time (6–15 hours) and temperature (reflux) significantly impact yield and purity. For example, analogs such as thiazolidine-4-carboxylic acid derivatives are synthesized via similar protocols, achieving yields of 58–76% depending on aryl substituents and purification methods (e.g., silica gel chromatography) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

Key methods include:

  • 1H NMR : To confirm methyl group integration (e.g., δ 1.3–1.5 ppm for methyl protons) and carboxylic acid proton absence.
  • Mass spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ or [M−H]− peaks matching the molecular formula).
  • FT-IR : To identify carbonyl stretches (1650–1750 cm⁻¹ for oxo and carboxylic acid groups).
    These techniques are standardized for related imidazolidine derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent selection, catalyst use) and minimize side reactions .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
  • Target specificity assays : Use knockout cell lines or competitive binding assays to confirm interactions with proposed targets (e.g., enzymes or receptors).
  • Meta-analysis : Cross-reference data from analogs like 2-Methyl-3-oxoisoindoline-4-carboxylic acid, which shows antimicrobial activity via membrane disruption .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Ester prodrugs : Replace the carboxylic acid with methyl esters to improve bioavailability, as seen in pyrimidine derivatives .
  • Heteroatom substitution : Introduce fluorine at the methyl group to modulate metabolic stability, inspired by fluorinated thiazole analogs .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., EDCI concentration, reaction time).
  • In-line analytics : Implement HPLC monitoring during Boc deprotection to ensure consistent purity (>95%) .

Methodological Challenges and Solutions

Q. How to address discrepancies in NMR spectral data between synthetic batches?

  • Deuterated solvent standardization : Use DMSO-d6 for consistent peak referencing.
  • Paramagnetic impurity removal : Treat crude products with EDTA to eliminate metal contaminants causing peak broadening .

Q. What are the best practices for stability testing under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to identify hydrolysis products (e.g., imidazolidine ring-opening).
  • Light sensitivity : Store samples in amber vials if UV-Vis studies show absorbance <300 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.